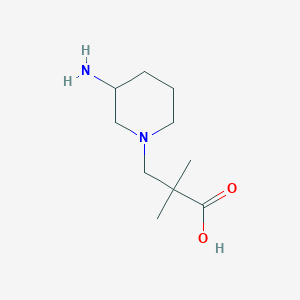
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a piperidine ring with an amino group attached to the third carbon and a dimethylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-aminopiperidine with a suitable precursor of 2,2-dimethylpropanoic acid. One common method is the amination of a prochiral precursor using immobilized ω-transaminases, which provides high yield and enantiomeric excess . The reaction conditions often include the use of isopropylamine as an amine donor and pyridoxal-5’-phosphate as a cofactor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, ensuring high efficiency and sustainability. The use of immobilized enzymes allows for continuous production and reusability of the catalysts, making the process economically viable .
化学反応の分析
Types of Reactions
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
科学的研究の応用
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
類似化合物との比較
Similar Compounds
3-Aminopyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in various synthetic applications.
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine moiety but different functional groups
Uniqueness
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is unique due to its combination of a piperidine ring with an amino group and a dimethylpropanoic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine .
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14) |
InChIキー |
UNSRVHBCWJZHKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


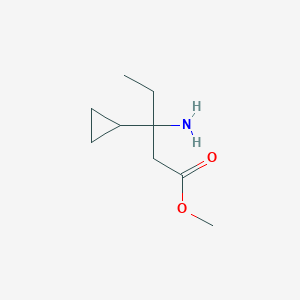
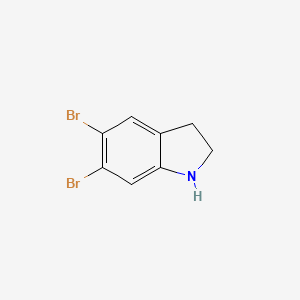

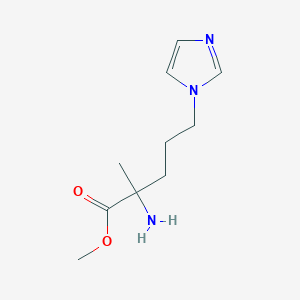

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)

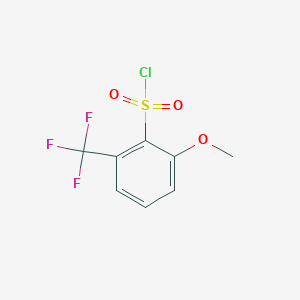
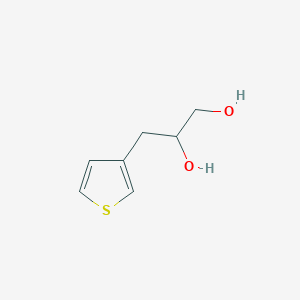
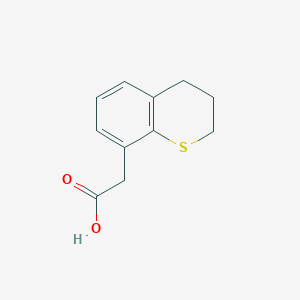
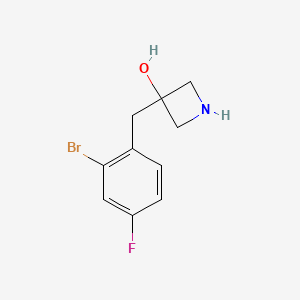
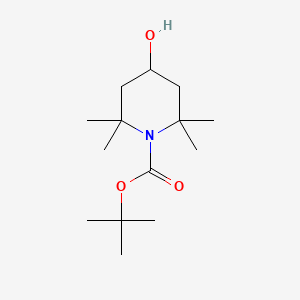
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
